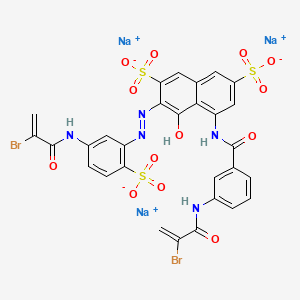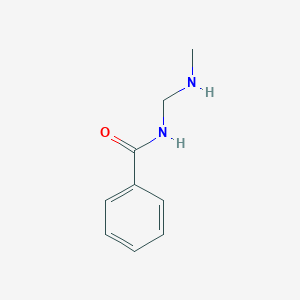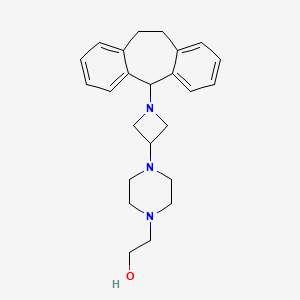
Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethanol group, and a dibenzo(a,d)cycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo(a,d)cycloheptene Moiety: This can be achieved through a Friedel-Crafts intramolecular cyclization reaction.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the dibenzo(a,d)cycloheptene intermediate.
Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring with the azetidine-dibenzo(a,d)cycloheptene intermediate, often through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(a,d)cycloheptene Derivatives: Compounds with similar dibenzo(a,d)cycloheptene structures.
Piperazine Derivatives: Compounds containing the piperazine ring.
Azetidine Derivatives: Compounds with the azetidine ring.
Uniqueness
Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
74037-81-3 |
|---|---|
Molecular Formula |
C24H31N3O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H31N3O/c28-16-15-25-11-13-26(14-12-25)21-17-27(18-21)24-22-7-3-1-5-19(22)9-10-20-6-2-4-8-23(20)24/h1-8,21,24,28H,9-18H2 |
InChI Key |
XZHSMJNAPFNFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
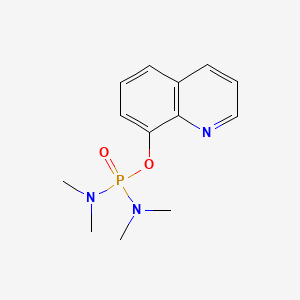
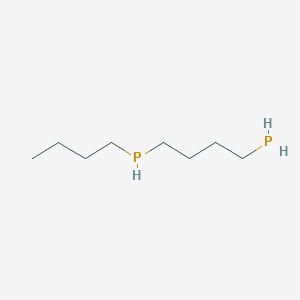
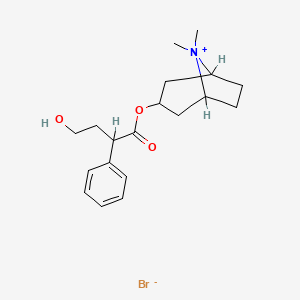
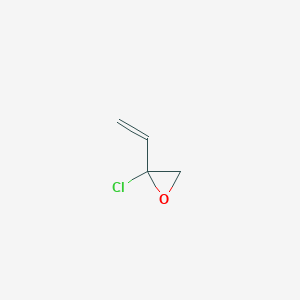
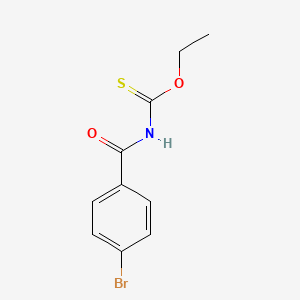
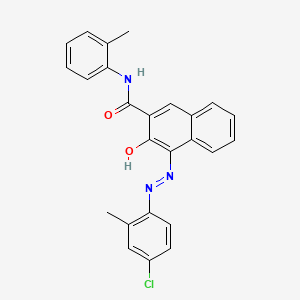
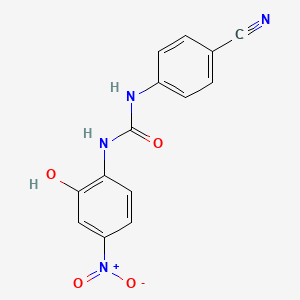
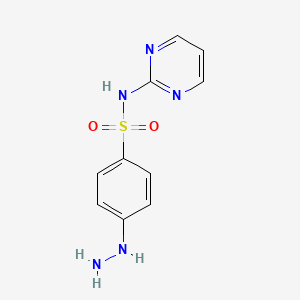
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

